molecular formula C10H18ClNO4 B2443791 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride CAS No. 2287263-17-4

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride

Cat. No.: B2443791
CAS No.: 2287263-17-4
M. Wt: 251.71
InChI Key: BVCPBVKXTKFMAB-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride is a compound with significant applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as drug development and organic synthesis.

Preparation Methods

The synthesis of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride involves several steps. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines. This reaction can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve similar catalytic processes to ensure high efficiency and purity.

Chemical Reactions Analysis

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Hydrogenation is a common reduction reaction for this compound, often using catalysts like cobalt or palladium.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride is extensively used in scientific research due to its versatile properties. It is valuable in:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a reference compound in various studies.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. It often acts by binding to receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with similar pharmacological properties.

    Piperidinone: Another derivative with distinct chemical reactivity and applications.

    Spiropiperidines: Compounds with a more complex structure and unique biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCPBVKXTKFMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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